Lipophilicity Differentiation: LogP of CAS 62181-63-9 vs. Unsubstituted Thiane
The computed LogP of 2H-Thiopyran, tetrahydro-2-(2-methyl-2-propenyl)- is 3.24 , substantially exceeding the LogP of the unsubstituted thiane core, which is reported as 1.90 by ACD/LogP methodology . This 1.34 log unit increase corresponds to an approximately 22-fold higher octanol/water partition coefficient, meaning the 2-methylallyl substituent shifts the molecule from a moderately polar to a distinctly hydrophobic regime. This alteration directly impacts flavor partitioning into lipid phases and oral mucosal retention.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 3.24 (computed; XLogP3/ChemSrc) |
| Comparator Or Baseline | Thiane (CAS 1613-51-0): LogP 1.90 (ACD/LogP) |
| Quantified Difference | Δ LogP = +1.34 (approximately 22× increase in P) |
| Conditions | Computed, standard conditions; ChemSrc XLogP3 vs. ChemSpider ACD/LogP |
Why This Matters
The ~22-fold higher partition coefficient enables different flavor release kinetics in fat-containing food matrices, making CAS 62181-63-9 preferable over unsubstituted thiane for savory and roasted flavor applications where lipid-phase delivery is critical.
